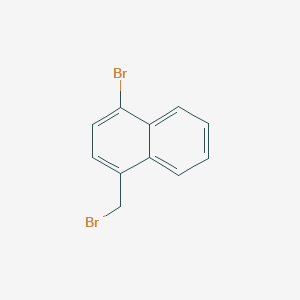

1-Bromo-4-(bromomethyl)naphthalene

Beschreibung

Significance of Naphthalene (B1677914) Derivatives in Contemporary Chemistry

Naphthalene, composed of two fused benzene (B151609) rings, serves as a fundamental scaffold in the development of a wide array of functional molecules. ijrpr.com Its derivatives are extensively explored in medicinal chemistry due to their broad spectrum of biological activities. researchgate.netnih.gov Naphthalene-based compounds have been developed as anticancer, antimicrobial, anti-inflammatory, and antiviral agents. ijpsjournal.com A number of drugs approved by the FDA, such as propranolol, naproxen, and terbinafine, contain the naphthalene moiety, highlighting its importance in pharmaceuticals. nih.govekb.eg

Beyond medicine, the unique photophysical properties of the naphthalene ring system make its derivatives valuable in materials science. They are investigated for applications in the development of novel materials for electronics and energy storage. ijrpr.com The rigid, planar structure of the naphthalene core is a desirable feature in the design of organic electronic materials.

Role of Halogenated Naphthalenes as Key Intermediates in Complex Syntheses

The introduction of halogen atoms onto the naphthalene core dramatically enhances its utility as a synthetic intermediate. Halogenated naphthalenes are precursors in a multitude of chemical transformations, particularly in the construction of complex molecular architectures. The carbon-halogen bond serves as a reactive handle for various coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.

These compounds are pivotal in the synthesis of polycyclic aromatic hydrocarbons and functional materials. For instance, halogenated silylalkynes are used in benzannulation reactions to create substituted 2-halo-3-silylnaphthalenes, which are precursors to highly reactive 2-naphthyne intermediates. nih.govnorthwestern.edu These intermediates are versatile for synthesizing natural products and polymers. nih.govnorthwestern.edu Furthermore, the study of perfluorohalogenated naphthalenes reveals unique intermolecular interactions, such as π-hole and σ-hole bonding, which are of significant interest in crystal engineering and materials science. chemrxiv.orgchemrxiv.org

Research Landscape of 1-Bromo-4-(bromomethyl)naphthalene

This compound (C₁₁H₈Br₂) is a specific bifunctional reagent that has carved a niche in specialized synthetic applications. guidechem.com The two bromine atoms in the molecule exhibit different reactivities. The bromine in the bromomethyl group (-CH₂Br) is susceptible to nucleophilic substitution reactions (like Sₙ2), while the bromine directly attached to the aromatic ring is less reactive and typically participates in reactions like cross-coupling. This differential reactivity allows for sequential, site-selective modifications.

Research has demonstrated its role as a key intermediate. For example, it is used in the synthesis of 4-bromonaphthalene-1-carbonitrile. google.com The synthesis of this compound itself can be achieved through the bromination of 1-methyl-4-bromonaphthalene using reagents like N-bromosuccinimide (NBS). google.com The study of various di(bromomethyl)naphthalene isomers, including the structural analysis of their crystal packing, highlights the ongoing interest in how these foundational molecules self-assemble, which is crucial for designing new materials. researchgate.netnih.gov

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 79996-99-9 guidechem.comscbt.com |

| Molecular Formula | C₁₁H₈Br₂ guidechem.comscbt.com |

| Molecular Weight | 299.99 g/mol guidechem.com |

| Physical Form | Solid |

| InChI Key | FHXASJKBBLIBAQ-UHFFFAOYSA-N |

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1-methyl-4-bromonaphthalene |

| 2-halo-3-silylnaphthalenes |

| 4-bromonaphthalene-1-carbonitrile |

| N-bromosuccinimide |

| Naphthalene |

| Naproxen |

| Propranolol |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-bromo-4-(bromomethyl)naphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8Br2/c12-7-8-5-6-11(13)10-4-2-1-3-9(8)10/h1-6H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHXASJKBBLIBAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2Br)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80508837 | |

| Record name | 1-Bromo-4-(bromomethyl)naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80508837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79996-99-9 | |

| Record name | 1-Bromo-4-(bromomethyl)naphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79996-99-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-4-(bromomethyl)naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80508837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Reaction Design for 1 Bromo 4 Bromomethyl Naphthalene

Direct Halogenation Approaches for Naphthalene (B1677914) Derivatives

Direct halogenation stands as a primary method for introducing bromine atoms onto the naphthalene core and its alkyl substituents. The success of this approach hinges on the ability to control the regioselectivity of the bromination reactions.

Selective Bromination of Methylnaphthalenes

The synthesis of 1-bromo-4-(bromomethyl)naphthalene often commences with the selective bromination of 4-bromo-1-methylnaphthalene. This process targets the methyl group for bromination while leaving the aromatic ring intact.

A widely employed method for the side-chain bromination of alkyl-substituted aromatic compounds is photochemical halogenation using N-bromosuccinimide (NBS). google.comorganic-chemistry.org This reaction proceeds via a free radical mechanism, where a radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), is used to generate a bromine radical from NBS. google.com The reaction is typically carried out under irradiation with visible light or initiated by heat. scirp.orgnih.gov

In a typical procedure, 4-bromo-1-methylnaphthalene is treated with NBS and a catalytic amount of a radical initiator in a suitable solvent, such as carbon tetrachloride (CCl4). google.com The reaction mixture is heated to reflux to facilitate the homolytic cleavage of the initiator and initiate the radical chain reaction. google.com The bromine radical then selectively abstracts a hydrogen atom from the methyl group of 4-bromo-1-methylnaphthalene, leading to the formation of a benzylic radical. This radical subsequently reacts with another molecule of NBS to yield the desired product, this compound, and a succinimidyl radical, which continues the chain.

The efficiency of the photochemical bromination is highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of solvent, the molar ratio of reactants, reaction temperature, and the type of radical initiator. For instance, a described synthesis of this compound from 4-bromo-1-methylnaphthalene utilizes carbon tetrachloride as the solvent and benzoyl peroxide as the initiator, with the reaction proceeding at a temperature of 70-78 °C. google.com Following the reaction, the product can be purified by filtration and recrystallization from a solvent like ethanol, achieving a two-step yield of 79% from 1-methylnaphthalene (B46632). google.com

Interactive Table: Synthesis of this compound via Photochemical Bromination

| Starting Material | Reagents | Solvent | Initiator | Temperature (°C) | Yield (%) | Reference |

| 4-Bromo-1-methylnaphthalene | N-Bromosuccinimide | Carbon tetrachloride | Benzoyl Peroxide | 70-78 | 79 (two steps from 1-methylnaphthalene) | google.com |

Strategies for Orthogonal Halogenation

Orthogonal halogenation refers to the selective introduction of different halogen atoms at specific positions within a molecule. In the context of synthesizing this compound, this could involve the selective bromination of the methyl group of a pre-brominated naphthalene derivative. The challenge lies in achieving high selectivity for the desired position without affecting other reactive sites. The use of NBS under radical conditions is a prime example of achieving such selectivity, as it preferentially brominates the benzylic position over the aromatic ring under photochemical or thermally initiated conditions. scirp.org

Multi-Step Synthetic Routes from Precursors

An alternative to direct halogenation involves building the target molecule through a series of reactions starting from more complex precursors. This approach can offer greater control over the final structure.

Ring-Opening Reactions in Naphthocyclopropane Derivatives for Bromomethyl Introduction

A novel approach for the synthesis of bromomethylnaphthalene derivatives involves the ring-opening of naphthocyclopropane intermediates. dergipark.org.tr For instance, the synthesis of 2-bromo-3-(bromomethyl)naphthalene (B8671974) has been achieved through a multi-step sequence starting from naphthalene. dergipark.org.tr This process involves the Birch reduction of naphthalene to form 1,4-dihydronaphthalene, followed by the in-situ formation and reaction with dichlorocarbene (B158193) to generate a dichlorocyclopropane adduct. dergipark.org.tr Subsequent treatment with a strong base like potassium tert-butoxide leads to the formation of 1H-cyclopropa[b]naphthalene. dergipark.org.tr The final step involves the ring-opening of this strained cyclopropane (B1198618) ring via bromination with molecular bromine (Br2), which introduces the bromomethyl group. dergipark.org.tr While this specific example leads to a different isomer, the underlying principle of using a strained ring system as a precursor for introducing a bromomethyl group is a noteworthy strategy in synthetic design. beilstein-journals.org

Functional Group Interconversions and Positional Isomer Control

The synthesis of this compound is a prime example of strategic functional group interconversion and the critical need for positional isomer control. The most common synthetic pathway originates from 1-methylnaphthalene and involves two key transformations: electrophilic aromatic bromination and free-radical benzylic bromination. The order and selectivity of these reactions are paramount to obtaining the desired 1,4-isomer.

Positional Isomer Control: The naphthalene ring system is more reactive towards electrophilic substitution than benzene (B151609), and substitution typically occurs at the C1 (or α) position, as the corresponding carbocation intermediate (the naphthalenonium ion) is more stabilized by resonance. youtube.com When starting with 1-methylnaphthalene, the incoming electrophile is directed to the C4 position, influenced by the existing methyl group. Therefore, the electrophilic bromination of 1-methylnaphthalene with a brominating agent like N-bromosuccinimide (NBS) in a suitable solvent such as acetonitrile (B52724) can selectively yield 4-bromo-1-methylnaphthalene. google.com This step effectively installs the first bromine atom at the desired ring position.

Functional Group Interconversion: With 4-bromo-1-methylnaphthalene as the intermediate, the next stage involves the conversion of a C-H bond on the methyl group into a C-Br bond. This is achieved through a free-radical side-chain bromination. This reaction is typically performed using N-bromosuccinimide (NBS) in a nonpolar solvent like carbon tetrachloride (CCl4), with the aid of a radical initiator such as benzoyl peroxide (BPO) or azo-bis-isobutyronitrile (AIBN) under thermal or photochemical conditions. google.comprepchem.comoup.com The reaction proceeds selectively at the benzylic position due to the stability of the resulting benzylic radical.

A patent describes this two-step synthesis explicitly:

Step 1 (Ring Bromination): 1-methylnaphthalene is treated with N-bromosuccinimide in acetonitrile to yield 4-bromo-1-methylnaphthalene. google.com

Step 2 (Side-Chain Bromination): The resulting 4-bromo-1-methylnaphthalene is then subjected to reaction with NBS and a catalytic amount of benzoyl peroxide in carbon tetrachloride, heated to reflux, to produce this compound. google.com

Controlling the reaction conditions is crucial to prevent side reactions, such as further bromination on the aromatic ring or the formation of the dibromomethyl derivative, 1-bromo-4-(dibromomethyl)naphthalene. The choice of brominating agent and reaction conditions determines whether substitution occurs on the ring (electrophilic conditions) or the side chain (radical conditions). cecri.res.in

Table 1: Key Transformations in the Synthesis of this compound

| Step | Starting Material | Reagents & Conditions | Product | Transformation Type | Ref |

|---|---|---|---|---|---|

| 1 | 1-Methylnaphthalene | N-Bromosuccinimide (NBS), Acetonitrile, 20-25 °C | 4-Bromo-1-methylnaphthalene | Electrophilic Aromatic Substitution | google.com |

| 2 | 4-Bromo-1-methylnaphthalene | N-Bromosuccinimide (NBS), Benzoyl Peroxide (BPO), Carbon Tetrachloride, 70-78 °C | This compound | Free-Radical Halogenation | google.com |

Emerging Metal-Free Synthesis Protocols

While traditional methods are effective, there is growing interest in developing synthetic protocols that avoid the use of metal catalysts, which can be costly, toxic, and require removal from the final product. For the synthesis of this compound and its isomers, several metal-free approaches have been explored.

The established method using N-bromosuccinimide with a radical initiator like AIBN or BPO is inherently a metal-free process for the side-chain bromination step. google.comprepchem.com Recent research has focused on alternative activation methods and reagents that align with greener chemistry principles.

Photochemical bromination represents a significant metal-free strategy. The use of light to initiate radical reactions can offer high selectivity and efficiency. For instance, the photochemical bromination of 1-methylnaphthalene in an aqueous biphasic system has been shown to produce 1-(bromomethyl)naphthalene (B1266630). scirp.orgscirp.org This approach minimizes the use of toxic solvents and can often yield products pure enough for subsequent steps without extensive purification. scirp.org This principle can be directly applied to the side-chain bromination of 4-bromo-1-methylnaphthalene.

Furthermore, novel metal-free synthetic routes to related brominated naphthalene derivatives have been developed. One such method involves a sequence starting with the Birch reduction of naphthalene, followed by dichlorocarbene addition and subsequent ring-opening and bromination with molecular bromine (Br2) to yield 2-bromo-3-(bromomethyl)naphthalene. dergipark.org.trdergipark.org.trresearchgate.net This modular, low-cost approach demonstrates the potential for creative, metal-free strategies in synthesizing functionalized naphthalenes. dergipark.org.tr While this specific route produces a different isomer, it highlights the ongoing innovation in metal-free synthesis that could be adapted for the 1,4-isomer.

Table 2: Comparison of Metal-Free Synthesis Strategies

| Strategy | Description | Reagents | Advantages | Ref |

|---|---|---|---|---|

| Classic Radical Bromination | Free-radical halogenation of the benzylic position. | N-Bromosuccinimide (NBS), AIBN/BPO | Well-established, high yield. | google.com |

| Photochemical Bromination | Light-initiated radical reaction in a biphasic aqueous system. | Bromine, Water, UV light | Reduced use of hazardous solvents, high purity of crude product. | scirp.orgscirp.org |

| Cycloaddition/Ring-Opening | Multi-step sequence involving cyclopropanation and brominative ring-opening. | Naphthalene, CHCl3, t-BuOK, Br2 | Modular, uses low-cost reagents (demonstrated for an isomer). | dergipark.org.trresearchgate.net |

Catalytic Systems in this compound Synthesis

Catalysis plays a pivotal role in enhancing the efficiency and selectivity of the synthetic steps leading to this compound. Both the ring and side-chain bromination steps can be optimized through the use of specific catalytic systems.

For the initial electrophilic bromination of the naphthalene ring, a catalyst is not always strictly necessary due to naphthalene's high reactivity. youtube.com However, to improve reaction rates and control selectivity, a Lewis acid catalyst such as iron (Fe) or iron(III) bromide (FeBr3) can be employed when using molecular bromine (Br2) as the brominating agent. docbrown.info The catalyst functions by polarizing the Br-Br bond, generating a more potent electrophile (Br+).

The key catalytic component in the side-chain bromination of 4-bromo-1-methylnaphthalene is the radical initiator. While not a catalyst in the classical sense of being regenerated in its original form, it is used in sub-stoichiometric amounts to initiate the radical chain reaction. Benzoyl peroxide (BPO) and azo-bis-isobutyronitrile (AIBN) are the most common initiators for this transformation. google.comprepchem.com They decompose under heat or light to generate free radicals, which then abstract a hydrogen atom from the methyl group, initiating the bromination cascade.

Table 3: Catalytic Systems Employed in Synthesis

| Reaction Step | Catalyst/Initiator | Function | Typical Reagents | Ref |

|---|---|---|---|---|

| Ring Bromination | Iron (Fe) or Iron(III) Bromide (FeBr3) | Lewis acid; activates Br2 for electrophilic attack. | Br2, Fe | docbrown.info |

| Side-Chain Bromination | Benzoyl Peroxide (BPO) | Radical Initiator; generates radicals upon heating. | NBS, CCl4 | google.com |

| Side-Chain Bromination | Azo-bis-isobutyronitrile (AIBN) | Radical Initiator; generates radicals upon heating/UV light. | NBS, CCl4 | prepchem.com |

Research into alternative catalytic systems is ongoing. For instance, transition-metal-free systems utilizing H2O2-HBr have been reported for free radical bromination, offering a greener alternative to traditional methods. scirp.org Electrochemical methods, where an electrical current drives the generation of the brominating species, also represent a catalytic approach that can offer high selectivity and avoid the need for chemical oxidants or initiators. cecri.res.in

Green Chemistry Principles in Synthetic Route Development

The synthesis of this compound provides a useful case study for the application of green chemistry principles aimed at reducing environmental impact and improving safety.

Use of Safer Solvents and Reagents: A significant drawback of the traditional synthesis is the use of carbon tetrachloride (CCl4) as a solvent for the radical bromination step. google.com CCl4 is a known hepatotoxin and an ozone-depleting substance. Green chemistry encourages its replacement with safer alternatives. While not a direct synthesis of the target molecule, research on photochemical bromination in aqueous biphasic systems points towards a much greener alternative, minimizing the use of volatile and toxic organic solvents. scirp.orgscirp.org

Atom Economy: The primary synthetic route, which uses N-bromosuccinimide as the brominating agent, has a moderate atom economy. In the reaction, the bromine atom is incorporated into the product, but the succinimide (B58015) portion becomes a byproduct that must be filtered off and disposed of. prepchem.com Syntheses using molecular bromine (Br2) can have a higher atom economy, although they may present challenges in handling and selectivity.

Energy Efficiency: The development of photochemical methods is a step towards improved energy efficiency. Using light as a reagent at or near ambient temperature can be more energy-efficient than methods requiring heating to reflux for extended periods. scirp.orgresearchgate.net

Alternative Brominating Agents: Research into alternative bromination systems is a key aspect of greening the synthesis. The H2O2-HBr system is an attractive option as it generates the bromine in situ, with water as the only byproduct. scirp.org Similarly, electrochemical methods that generate the reactive bromine species from bromide salts avoid the direct handling of hazardous brominating agents and minimize waste. cecri.res.in These methods offer milder reaction conditions and a higher degree of control. cecri.res.in

By focusing on these principles, future synthetic routes for this compound can be made more sustainable, safer, and more efficient.

Elucidation of Reaction Mechanisms and Reactivity Profiles

Cross-Coupling Reactions Involving Carbon-Bromine Bonds

1-bromo-4-(bromomethyl)naphthalene possesses two distinct carbon-bromine bonds: a C(sp²)-Br bond on the aromatic naphthalene (B1677914) ring and a C(sp³)-Br bond on the benzylic methyl group. This structural feature allows for chemoselective cross-coupling reactions, enabling the targeted functionalization of either position.

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for forming carbon-carbon bonds between an organoboron compound and an organohalide. libretexts.org For this compound, the reaction can be directed to selectively occur at either the C(sp²)-Br or the C(sp³)-Br bond.

The selective activation of the C(sp³)-Br bond over the C(sp²)-Br bond is a significant challenge in cross-coupling chemistry. However, research has demonstrated that this selectivity can be controlled, particularly through the choice of the phosphine (B1218219) ligand on the palladium catalyst. deepdyve.comnih.gov

Studies on substrates with both C(sp²)-Br and C(sp³)-Br bonds have shown that the nature of the palladium catalyst's ligand sphere is crucial for determining which bond is activated. researchgate.netnih.gov

Unhindered Phosphine Ligands: The use of relatively unhindered phosphine ligands, such as triphenylphosphine (B44618) (PPh₃), tends to favor the formation of a bis-ligated palladium(0) complex. This species has been shown to selectively activate the C(sp³)-Br bond, leading to cross-coupling at the bromomethyl position. nih.govresearchgate.net This preference is attributed to an S(_N)2-type oxidative addition mechanism at the more reactive benzylic carbon. researchgate.net A palladium-catalyzed Suzuki-Miyaura reaction of 1-bromo-4-(halomethyl)naphthalene with arylboronic acids that proceeds via selective C(sp³)-X bond cleavage has been developed to synthesize functionalized 1-benzyl-4-bromonaphthalene compounds in good yields. researchgate.net

Hindered Phosphine Ligands: Conversely, employing bulky, sterically hindered phosphine ligands, such as tri(o-tolyl)phosphine (P(o-tol)₃), can reverse this selectivity. These ligands favor a mono-ligated palladium(0) species, which preferentially activates the C(sp²)-Br bond on the aromatic ring through a concerted oxidative addition mechanism. researchgate.netnih.gov

Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions

Ligand Design for Improved Efficiency and Selectivity

The efficiency and selectivity of transition metal-catalyzed cross-coupling reactions involving this compound are significantly influenced by the design of the ligands coordinated to the metal center. Ligands can modulate the electronic and steric properties of the catalyst, thereby controlling the reaction's outcome.

For instance, in Suzuki-Miyaura coupling reactions, the use of bulky and electron-rich phosphine ligands can enhance the rate of oxidative addition, a crucial step in the catalytic cycle. The design of ligands that can stabilize the palladium(0) species while facilitating the reductive elimination step is key to achieving high yields and selectivity. Research has shown that specific ligands can direct the reaction to selectively occur at either the aryl-Br or the benzylic-Br bond.

In the context of achieving selectivity for one reactive site over the other, ligand design plays a pivotal role. For example, to selectively activate the C(sp2)-Br bond on the naphthalene ring, ligands that favor oxidative addition to aryl halides over benzylic halides would be employed. Conversely, for reactions targeting the C(sp3)-Br bond of the bromomethyl group, ligands that promote reactivity at this site would be chosen. The development of "smart" ligands that can differentiate between these two sites based on subtle electronic and steric differences is an active area of research.

Recent advancements have focused on the development of specialized ligands to improve the performance of catalysts in various coupling reactions. For example, unimolecular tetrakis-piperidine-4-ol has been developed as an efficient ligand in combination with Pd/C for copper and amine-free Sonogashira coupling reactions, successfully coupling various aryl and heteroaryl iodides with alkynes. researchgate.net Similarly, structure-guided design has led to the creation of selective inhibitors for biological targets, a principle that can be applied to catalyst design for small molecules like this compound. nih.govnih.gov

The table below summarizes some ligand types and their general effects on cross-coupling reactions, which can be extrapolated to reactions involving this compound.

| Ligand Type | General Effects on Cross-Coupling Reactions | Potential Application for this compound |

| Monodentate Phosphines (e.g., PPh3, PCy3) | Can promote high catalytic activity but may lead to catalyst decomposition at high temperatures. Bulky phosphines can favor reductive elimination. | General use in various coupling reactions, with the choice of phosphine influencing selectivity between the two bromine sites. |

| Bidentate Phosphines (e.g., dppf, BINAP) | Form stable chelate complexes with the metal center, often leading to higher thermal stability and better control over the reaction. Chiral bidentate ligands can induce asymmetry. | Can provide enhanced stability and selectivity. Chiral versions could be used in asymmetric synthesis. |

| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors that form very stable complexes with transition metals, often leading to highly active and long-lived catalysts. | Can offer high catalytic efficiency and stability, potentially allowing for lower catalyst loadings and milder reaction conditions. |

| Buchwald-type Ligands | Bulky, electron-rich biaryl phosphine ligands that are highly effective for a wide range of cross-coupling reactions, including those with challenging substrates. | Can be highly effective for coupling at the sterically hindered naphthalene ring. |

Other Transition Metal-Catalyzed Coupling Transformations

Beyond the well-known Suzuki and Sonogashira reactions, this compound can participate in a variety of other transition metal-catalyzed coupling transformations. These reactions further expand the synthetic utility of this bifunctional molecule.

Heck Coupling: This reaction involves the coupling of the aryl bromide with an alkene in the presence of a palladium catalyst. This would result in the formation of a substituted naphthalene with a new carbon-carbon double bond at the 1-position.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of carbon-nitrogen bonds. This compound could react with primary or secondary amines to introduce an amino group at the 1-position of the naphthalene ring.

Stille Coupling: This reaction utilizes organotin reagents to form carbon-carbon bonds. The aryl bromide of this compound can be coupled with various organostannanes.

Negishi Coupling: In this reaction, an organozinc reagent is coupled with the aryl bromide in the presence of a nickel or palladium catalyst.

Carbonylative Coupling Reactions: These reactions introduce a carbonyl group. For example, in the presence of carbon monoxide and a suitable palladium catalyst, the aryl bromide can be converted into an ester, amide, or ketone.

The selective functionalization of one bromine atom over the other remains a key challenge in these reactions. The reaction conditions, including the choice of catalyst, ligand, base, and solvent, can often be tuned to favor reaction at either the aryl or the benzylic position. For instance, the greater reactivity of the benzylic bromide in nucleophilic substitution can sometimes be exploited in tandem with a transition metal-catalyzed reaction at the aryl bromide position.

A study on mechanochemical and transition-metal-catalyzed reactions demonstrated the successful use of 1-(bromomethyl)naphthalene (B1266630) in a multicomponent reaction, yielding the desired product in 73% yield. mdpi.com This highlights the utility of the bromomethyl group in such transformations.

The following table provides a summary of various transition metal-catalyzed coupling reactions applicable to this compound.

| Coupling Reaction | Reactant | Catalyst System (Typical) | Product Type |

| Heck | Alkene | Pd(OAc)2, PPh3, Base | 1-Alkenyl-4-(bromomethyl)naphthalene |

| Buchwald-Hartwig | Amine | Pd catalyst, Phosphine ligand, Base | 1-Amino-4-(bromomethyl)naphthalene |

| Stille | Organostannane | Pd catalyst | 1-Aryl/Alkyl-4-(bromomethyl)naphthalene |

| Negishi | Organozinc | Pd or Ni catalyst | 1-Aryl/Alkyl-4-(bromomethyl)naphthalene |

| Carbonylative | CO, Alcohol/Amine | Pd catalyst, Ligand | 1-Ester/Amide-4-(bromomethyl)naphthalene |

Electrophilic Aromatic Substitution Reactions on the Naphthalene Ring

The naphthalene ring system is generally more reactive towards electrophilic aromatic substitution than benzene (B151609) due to the ability of the second ring to stabilize the intermediate carbocation (arenium ion). wordpress.com In this compound, the existing substituents will direct incoming electrophiles to specific positions on the naphthalene ring.

The bromine atom is a deactivating but ortho-, para-directing group. However, since the para position (position 4) is already substituted, incoming electrophiles would be directed primarily to the ortho positions (positions 2 and 8). The bromomethyl group is a weakly deactivating group and also directs to the ortho and para positions. Considering the combined directing effects, electrophilic substitution is expected to occur on the ring bearing the substituents.

Common electrophilic aromatic substitution reactions include:

Nitration: Reaction with nitric acid and sulfuric acid introduces a nitro (-NO2) group.

Halogenation: Reaction with halogens (e.g., Br2, Cl2) in the presence of a Lewis acid introduces another halogen atom. libretexts.org

Sulfonation: Reaction with fuming sulfuric acid introduces a sulfonic acid (-SO3H) group. youtube.com

Friedel-Crafts Alkylation and Acylation: Reaction with alkyl or acyl halides in the presence of a Lewis acid introduces an alkyl or acyl group. masterorganicchemistry.com

The regioselectivity of these reactions on this compound would be a complex interplay of the electronic effects of the existing substituents and steric hindrance. The substitution pattern is generally governed by the stability of the carbocation intermediate. Substitution at the α-position (positions 1, 4, 5, 8) of naphthalene is generally kinetically favored over the β-position (positions 2, 3, 6, 7) because the intermediate for α-substitution is better stabilized by resonance. wordpress.com In this specific molecule, the positions on the other ring (positions 5, 6, 7, and 8) are also potential sites for substitution.

A study on the selective bromination of 1-bromonaphthalene (B1665260) showed that reaction with bromine at low temperatures affords 1,4-dibromonaphthalene (B41722) in high yield. researchgate.net This suggests that in this compound, further bromination might be directed to the other ring.

Radical Reactions and Their Control

The bromomethyl group in this compound is susceptible to radical reactions, particularly homolytic cleavage of the C-Br bond. This can be initiated by heat, light, or a radical initiator. Once formed, the resulting 1-bromo-4-(naphthylmethyl) radical can undergo various reactions.

One common radical reaction is radical substitution . For instance, in the presence of a radical initiator like AIBN (azobisisobutyronitrile) and a hydrogen atom donor, the bromomethyl group could be reduced to a methyl group. Conversely, reaction with a radical halogenating agent like N-bromosuccinimide (NBS) under radical conditions would not lead to further substitution on the already brominated methyl group but could potentially lead to substitution at other benzylic positions if available, or addition to the aromatic system under certain conditions.

Another important radical process is atom transfer radical polymerization (ATRP) , where the bromomethyl group can act as an initiator to polymerize various monomers. This allows for the synthesis of well-defined polymers with a naphthalene-containing end group.

Controlling radical reactions is crucial to achieving desired outcomes. This can be done by carefully selecting the initiator, solvent, and temperature. For example, the use of controlled radical polymerization techniques like ATRP or RAFT (Reversible Addition-Fragmentation chain Transfer) allows for the synthesis of polymers with controlled molecular weights and low dispersity.

A study on the electrochemical reduction of 1-bromo-2-methylnaphthalene (B105000) showed that it proceeds through a radical anion intermediate, leading to the cleavage of the C-Br bond and the formation of an organic radical. mdpi.com This radical can then dimerize. A similar process could be envisioned for this compound, where electrochemical reduction could lead to the formation of radical species at either the aryl or benzylic position, depending on the reduction potential.

The stability of the radical intermediate plays a significant role in determining the reaction pathway. Benzylic radicals, such as the one formed from the bromomethyl group, are stabilized by resonance with the naphthalene ring system.

Stereochemical Aspects of Reactions Involving this compound

The compound this compound itself is achiral as it does not possess a stereocenter. However, reactions involving this molecule can lead to the formation of chiral products, or the stereochemical environment can influence the reaction's outcome.

If a reaction introduces a new chiral center in the molecule, a racemic mixture of enantiomers will be formed unless a chiral catalyst or reagent is used. lumenlearning.com For example, if the bromomethyl group undergoes a nucleophilic substitution reaction with a nucleophile that results in the formation of a new stereocenter, both possible enantiomers will be produced in equal amounts.

In reactions where this compound acts as a bulky substituent, it can influence the stereochemistry of a reaction occurring elsewhere in the molecule through steric hindrance. For instance, if this naphthalene derivative is incorporated into a larger molecule with a prochiral center, the bulky naphthalene group could direct an incoming reagent to attack from the less hindered face, leading to a diastereoselective reaction.

The concept of atropisomerism could also be relevant if the naphthalene unit is part of a larger, sterically hindered system where rotation around a single bond is restricted. While this compound itself does not exhibit atropisomerism, derivatives of it with bulky groups at the ortho-positions of the C-C bond connecting it to another moiety could potentially exist as stable atropisomers.

Applications of 1 Bromo 4 Bromomethyl Naphthalene As a Chemical Building Block

Advanced Organic Synthesis

The unique structure of 1-bromo-4-(bromomethyl)naphthalene makes it a powerful tool for synthetic chemists, enabling the construction of intricate molecular architectures.

Construction of Complex Polycyclic Aromatic Hydrocarbons

This compound serves as a crucial starting material for the synthesis of larger, more complex polycyclic aromatic hydrocarbons (PAHs). The two bromine atoms provide handles for various cross-coupling reactions, allowing for the extension of the aromatic system. For instance, it can be used to create bromo-functionalized B1-polycyclic aromatic hydrocarbons which are precursors for deep-red to near-infrared delayed fluorescence emitters. nih.gov These materials are of significant interest for applications in organic electronics. nih.gov

Synthesis of Functionalized Naphthalene (B1677914) Derivatives for Specific Applications

The differential reactivity of the two bromine atoms in this compound allows for the selective introduction of various functional groups onto the naphthalene scaffold. bohrium.com This capability is essential for tailoring the properties of the resulting naphthalene derivatives for specific applications. bohrium.com For example, it can be used in the synthesis of core-substituted naphthalene diimides, which are important in materials science and supramolecular chemistry. bohrium.comresearchgate.net The ability to precisely control the functionalization of the naphthalene core opens up possibilities for creating molecules with desired electronic, optical, and biological properties. nih.gov

Precursors for Aromatic Dialdehydes and Quinodimethanes

This compound is a key precursor in the synthesis of 4-bromo-1-naphthaldehyde. google.com This transformation is typically achieved through a Sommelet reaction. google.com Aromatic dialdehydes are valuable intermediates in the synthesis of various heterocyclic compounds and polymers. Furthermore, this compound can be envisioned as a precursor to highly reactive quinodimethane intermediates, which are useful in cycloaddition reactions for the construction of complex cyclic systems.

Synthesis of Specialty Chemicals, Dyes, and Pigments

The naphthalene core is a common structural motif in many dyes and pigments. bohrium.com By utilizing this compound, chemists can introduce specific substituents to fine-tune the color and other properties of these colorants. bohrium.comuni.lusigmaaldrich.com The ability to create a diverse range of functionalized naphthalene derivatives makes this compound a valuable tool in the development of new and improved specialty chemicals with tailored properties for various industrial applications. bohrium.com

Medicinal Chemistry and Pharmaceutical Development

The naphthalene scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. This compound provides a versatile platform for the synthesis of novel drug candidates. bohrium.comresearchgate.netuni.lusigmaaldrich.comnih.govtcichemicals.com

Design and Synthesis of Novel Drug Candidates

The ability to introduce various functional groups onto the naphthalene ring system using this compound as a starting material is of great interest in drug discovery. bohrium.comresearchgate.netuni.lusigmaaldrich.comnih.govtcichemicals.com This allows for the systematic exploration of structure-activity relationships (SAR) to optimize the therapeutic properties of lead compounds. For example, naphthalene derivatives have been investigated for their potential as anticancer and antimicrobial agents. nih.govnih.gov The synthesis of naphthalene-chalcone hybrids has yielded compounds with promising antimicrobial, anticandidal, and anticancer activities. nih.gov Furthermore, 4-bromo-1,8-naphthalimide derivatives have been synthesized and evaluated as potential antifungal agents.

Exploration of Bioactive Naphthalene Scaffolds

The naphthalene core is a prevalent motif in many biologically active compounds. The strategic placement of bromo and bromomethyl groups in this compound offers a gateway to novel naphthalene-based scaffolds with potential therapeutic applications. The differential reactivity of the aryl bromide and the benzylic bromide allows for stepwise and controlled introduction of various functional groups, leading to a diverse array of derivatives.

Researchers have utilized this compound in the synthesis of complex molecules that can interact with biological systems. For instance, it serves as a precursor for compounds designed to modulate the activity of enzymes or receptors, which are key targets in the treatment of various diseases. The naphthalene scaffold can be tailored to fit into the binding pockets of these biological targets, and the substituents introduced via the bromine atoms can form crucial interactions that determine the compound's potency and selectivity.

Fragment-Based Drug Discovery Approaches

Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for identifying lead compounds in drug development. nih.govfrontiersin.orgbiocompare.comfrontiersin.org This approach involves screening small, low-molecular-weight compounds, or "fragments," for weak binding to a biological target. frontiersin.orgfrontiersin.org Once a binding fragment is identified, it can be optimized and grown into a more potent drug candidate. biocompare.com

This compound, with a molecular weight of approximately 300 g/mol , fits within the upper size range of typical fragments. frontiersin.orgscbt.com Its rigid naphthalene core provides a well-defined shape for interacting with protein binding sites, while the two bromine atoms serve as convenient handles for chemical modification and fragment evolution. The ability to selectively functionalize either the aryl or the methyl position allows chemists to explore different vectors for growing the fragment and improving its binding affinity. This strategic elaboration is a cornerstone of the FBDD process, enabling the development of highly specific and effective drug molecules. nih.gov

Targeting Specific Receptors or Enzymes

The development of drugs that target specific receptors or enzymes is a major focus of modern medicinal chemistry. The unique structural features of this compound make it an attractive starting material for designing such targeted therapies. The naphthalene ring system can mimic the endogenous ligands of certain receptors or fit into the active sites of enzymes.

By chemically modifying the this compound scaffold, scientists can create libraries of compounds to screen against specific biological targets. For example, the bromine atoms can be replaced with various substituents that are known to interact with particular amino acid residues in a receptor's binding pocket or an enzyme's active site. This targeted approach increases the likelihood of discovering compounds with high affinity and selectivity for the intended biological target, potentially leading to more effective and safer medicines.

Material Science and Advanced Functional Materials

Beyond its applications in medicinal chemistry, this compound is a valuable building block in the field of material science. uni.lu Its aromatic structure and reactive bromine atoms enable its incorporation into polymers and other materials, imparting unique and desirable properties.

Polymer and Resin Synthesis for Tailored Material Properties

The bifunctional nature of this compound allows it to act as a monomer or a cross-linking agent in polymerization reactions. uni.lu The two bromine atoms can participate in various coupling reactions, such as Suzuki or Sonogashira couplings, to form extended polymer chains. The rigid naphthalene unit incorporated into the polymer backbone can significantly influence the material's properties.

The ability to precisely control the chemical reactions involving this compound enables the synthesis of polymers with tailored characteristics. uni.lu By choosing appropriate co-monomers and reaction conditions, material scientists can fine-tune the properties of the resulting polymers to meet the demands of specific applications.

Enhanced Thermal Stability and Mechanical Strength

The incorporation of the rigid and bulky naphthalene moiety from this compound into a polymer backbone can lead to a significant enhancement in the material's thermal stability and mechanical strength. The aromatic rings contribute to strong intermolecular forces, such as pi-pi stacking, which restrict the movement of polymer chains and increase the energy required to break them down. This results in materials with higher melting points, improved resistance to thermal degradation, and greater stiffness and tensile strength. These properties are highly desirable in applications where materials are exposed to harsh conditions, such as in the aerospace and automotive industries.

Role in Organic Optoelectronics

The photophysical properties of the naphthalene ring system make this compound and its derivatives promising candidates for use in organic optoelectronic devices. Naphthalene-containing compounds can exhibit fluorescence or phosphorescence, making them suitable for use as emitters in organic light-emitting diodes (OLEDs).

Furthermore, the ability to functionalize the naphthalene core allows for the tuning of its electronic properties. By introducing electron-donating or electron-withdrawing groups, scientists can modify the energy levels of the molecule's frontier orbitals (HOMO and LUMO). This control over the electronic structure is crucial for designing materials with efficient charge transport and light-emitting properties for applications in OLEDs, organic solar cells, and organic field-effect transistors.

Development of Fluorescent Dyes and Probes

The naphthalene scaffold is a core component of many fluorescent molecules due to its inherent photophysical properties. While direct applications of this compound in final dye products are not extensively documented, its structural motifs are central to the synthesis of highly fluorescent naphthalimide-based dyes and probes. The related compound, 4-bromo-1,8-naphthalic anhydride (B1165640), is a widely used starting material for these applications. google.comprepchem.comchemicalbook.com This anhydride is a valuable intermediate for creating dyestuffs and optical brighteners. google.comprepchem.com

Naphthalimide derivatives are of significant interest as fluorescent probes because their structure can be easily and precisely modified. researchgate.net For instance, fluorescent chemosensors for detecting metal ions like Pb²⁺ have been synthesized starting from N-n-butyl-4-bromo-1,8-naphthalimide, which itself is prepared from 4-bromo-1,8-naphthalic anhydride. prepchem.com The synthesis involves nucleophilic substitution of the bromo group, a reaction pathway that highlights the utility of the bromo-naphthalene core. prepchem.comnih.gov Similarly, fluorescent probes for detecting copper ions (Cu²⁺) in biological systems have been developed using 4-bromo-1,8-naphthalic anhydride as the primary raw material. nih.gov The reactivity of the bromo substituent on the naphthalene ring is key to introducing the functionalities required for specific sensing capabilities. nih.govnih.gov

The bromomethyl group of this compound offers a reactive site for introducing the molecule into larger structures. For example, a similar compound, 1-hydroxy-2,4-diformylnaphthalene, has been used to create fluorescent probes for sulfite (B76179) and bisulfite detection through a Knoevenagel reaction, demonstrating how functional groups on the naphthalene ring can be used to build complex sensor molecules. nih.gov The development of probes for biogenic amines has also been achieved using chromophore reactions with specifically designed dye molecules, a field where naphthalene-based structures could be employed. rsc.orgresearchgate.net

Table 1: Synthesis of Naphthalimide-Based Fluorescent Probes This table is interactive. You can sort and filter the data.

| Starting Material | Reagents | Product | Application | Reference |

|---|---|---|---|---|

| 4-Bromo-1,8-naphthalic anhydride | n-Butyl amine, Diethanolamine | N-n-Butyl-4-(N′,N′-dihydroxyethyl)amino-1,8-naphthalene imide | Fluorescent chemosensor for Pb²⁺ | prepchem.com |

| 4-Bromo-1,8-naphthalic anhydride | 8-Aminoquinoline | 6-Bromo-2-(quinolin-8-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione | Intermediate for switchable fluorescent probes | nih.gov |

| 4-Bromo-1,8-naphthalic anhydride | Hydrazine, 2-Thiophene formaldehyde | Naphthalimide-thiophene based probe | Fluorescent probe for Cu²⁺ | nih.gov |

| 1-Hydroxy-2,4-diformylnaphthalene | 1,3,3-Trimethyl-2-methyleneindoline | Knoevenagel reaction product | Fluorescent probe for sulfites/bisulfite | nih.gov |

Organic Semiconductors and Electronic Materials

The rigid, planar structure of the naphthalene ring system makes it an attractive component for organic semiconducting materials, which are utilized in electronic devices like organic light-emitting diodes (OLEDs). chemicalbook.com Naphthalene-based copolymers, particularly those derived from 1,4-disubstituted naphthalenes, have been synthesized and investigated for their potential in blue-light-emitting OLEDs. chemicalbook.com These polymers leverage the desirable electronic and thermal properties conferred by the naphthalene unit. chemicalbook.com

The difunctionality of this compound makes it a potential monomer for creating such conjugated polymers. The aryl bromide can participate in cross-coupling reactions like the Suzuki-Miyaura coupling, while the bromomethyl group can be used for forming methylene-alternating copolymers. rsc.orgfrontiersin.org For example, research on naphthalene-fused propellanes has demonstrated the synthesis of methylene-alternating copolymers which show good solubility and gas adsorption properties, highlighting the utility of incorporating flexible methylene (B1212753) linkages into rigid aromatic backbones. rsc.org

The general approach often involves the Suzuki coupling polymerization of a diboronic acid with a dihalogenated aromatic compound. chemicalbook.com While studies have focused on copolymers of 1,4-naphthalene with units like phenothiazine (B1677639) and fluorene, the principle of using a difunctional naphthalene monomer is well-established. chemicalbook.com The synthesis of multilayered, folded organic structures has also been achieved using Suzuki-Miyaura coupling with precursors like 1-bromo-naphth-2-yl phosphine (B1218219) oxides, further demonstrating the versatility of bromonaphthalene derivatives in constructing complex, functional molecular architectures for materials science. frontiersin.org

Table 2: Research on Naphthalene-Based Organic Materials This table is interactive. You can sort and filter the data.

| Material Type | Synthetic Approach | Key Building Blocks | Potential Application | Reference |

|---|---|---|---|---|

| 1,4-Naphthalene-based copolymers | Suzuki coupling polymerization | 1,4-Naphthalene, Phenothiazine, Fluorene | Blue-light-emitting OLEDs | chemicalbook.com |

| Methylene-alternating copolymers | Reduction and acid-mediated condensation | Naphthalene-fused propellane monoaldehydes | Soft materials with molecular-size cavities, gas adsorption | rsc.org |

| Four-layer folding framework | Suzuki-Miyaura cross-coupling | Double-layer diboronic esters, 1-Bromo-naphth-2-yl phosphine oxides | Photoelectronic materials, Aggregation-induced emission | frontiersin.org |

Agrochemical Research and Development

The unique chemical reactivity of this compound has been harnessed in the synthesis of intermediates for agrochemicals. Its structure allows for the creation of more complex molecules with potential biological activity relevant to agriculture.

A notable application of this compound is as a key intermediate in the synthesis of 4-bromonaphthalene-1-carbonitrile. google.com A patented method describes the conversion of 1-methylnaphthalene (B46632) to this compound, which is then transformed through a series of reactions, including a Sommelet reaction, into 4-bromonaphthalene-1-carbonitrile. google.com This resulting nitrile is identified as an intermediate for pesticides. google.com The process is designed to be suitable for industrial-scale production, indicating the relevance of this pathway in agrochemical manufacturing. google.com

The synthesis proceeds through the following key transformations:

Bromination of 1-methylnaphthalene: Introduction of a bromine atom at the 4-position of the naphthalene ring. google.com

Benzylic Bromination: The methyl group is then brominated to yield this compound. google.com

Sommelet Reaction: This reaction converts the bromomethyl group into an aldehyde, yielding 4-bromo-1-naphthaldehyde. google.com

Oximation and Dehydration: The aldehyde is converted to an oxime and then dehydrated to produce the final product, 4-bromonaphthalene-1-carbonitrile. google.com

While this specific pathway is well-defined, the broader applicability of naphthalene-based compounds in agrochemicals is also recognized. For instance, synthetic auxins, a class of plant growth regulators, include naphthalene acetic acid (NAA), demonstrating the utility of the naphthalene core in creating biologically active molecules for agriculture. neliti.com The development of novel neonicotinoid insecticides, a major class of modern pesticides, often involves the synthesis of diverse heterocyclic and aromatic structures to enhance efficacy and overcome resistance. nih.govmdpi.com The synthetic versatility of compounds like this compound makes them valuable starting points for the exploration of new agrochemical scaffolds.

Table 3: Synthesis of Agrochemical Intermediate This table is interactive. You can sort and filter the data.

| Starting Material | Key Intermediate | Final Product | Application | Reference |

|---|---|---|---|---|

| 1-Methylnaphthalene | This compound | 4-Bromonaphthalene-1-carbonitrile | Pesticide Intermediate | google.com |

Computational and Theoretical Investigations

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. For 1-Bromo-4-(bromomethyl)naphthalene, DFT calculations provide a detailed picture of its geometry, reactivity, and energetic landscape.

Geometry optimization is a computational process to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. For this compound, this involves determining the most stable bond lengths, bond angles, and dihedral angles.

Studies on the ten isomers of di(bromomethyl)naphthalene reveal that the conformation is significantly influenced by the substitution pattern. researchgate.net In most isomers, the bromomethyl groups orient to opposite sides of the naphthalene (B1677914) ring system to minimize steric hindrance. researchgate.net For the 1,4-isomer, it is expected that the bromomethyl group at the C4 position and the bromine atom at the C1 position would also adopt a configuration that minimizes steric strain. The C-Br bond of the bromomethyl group is likely to be positioned out of the naphthalene plane. researchgate.net The final optimized geometry represents the most probable structure of the molecule in the gas phase.

The electronic structure of a molecule governs its chemical reactivity. DFT calculations are used to determine key electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net

While direct DFT data for this compound is not extensively published, studies on analogous compounds like 1-bromo-4-methylnaphthalene (B1266045) provide valuable insights. For 1-bromo-4-methylnaphthalene, DFT calculations have been used to determine HOMO and LUMO energies, which in turn help to understand its electronic properties. mahendrapublications.com The HOMO is the region from which an electron is most likely to be donated, while the LUMO is the region most likely to accept an electron. researchgate.net The energy gap for naphthalene itself has been calculated to be around 4.75 eV using DFT methods. samipubco.com The introduction of bromo and bromomethyl substituents is expected to modulate this gap, influencing the molecule's reactivity.

Global reactivity descriptors, derived from HOMO and LUMO energies, can be calculated to quantify the molecule's behavior.

Table 1: Key Electronic Reactivity Descriptors

| Descriptor | Formula | Significance |

|---|---|---|

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Measures the escaping tendency of electrons from an equilibrium system. |

| Global Hardness (η) | (ELUMO - EHOMO) / 2 | Represents the resistance to change in the electron distribution or charge transfer. |

| Global Softness (S) | 1 / (2η) | The reciprocal of hardness; indicates a higher capacity to accept electrons. |

| Electrophilicity Index (ω) | μ² / (2η) | Measures the propensity of a species to accept electrons. |

These descriptors provide a quantitative framework for predicting how this compound will interact with other chemical species.

DFT calculations are instrumental in mapping out the potential energy surface of a chemical reaction, allowing for the identification of reaction pathways, intermediates, and transition states. This analysis is crucial for understanding reaction mechanisms and predicting product formation.

For instance, studies on the on-surface dehalogenative homocoupling of related isomers like 2,3-bis(bromomethyl)naphthalene (B3052160) on gold surfaces (Au(111)) have utilized DFT to elucidate complex reaction mechanisms. mpg.de Such reactions proceed through the cleavage of the carbon-bromine bond. mpg.de A similar approach can be applied to this compound to explore its potential for forming polymers or macrocycles. The calculations can determine the activation barriers for C-Br bond cleavage at both the naphthalene ring and the methyl group, predicting which site is more reactive under specific conditions. DFT can also model transition state structures, providing a snapshot of the highest energy point along the reaction coordinate. researchgate.net

Computational methods can accurately predict the thermodynamic properties of molecules, such as enthalpy of formation (ΔHf°), entropy (S°), and Gibbs free energy (G°). libretexts.orgnist.gov These properties are essential for determining the feasibility and spontaneity of chemical reactions.

For a related compound, 1-bromo-4-methylnaphthalene, thermodynamic properties have been calculated at different temperatures using DFT. mahendrapublications.com This involves computing the vibrational frequencies of the optimized geometry to obtain the zero-point vibrational energy (ZPVE) and thermal corrections. These calculations allow for the prediction of thermodynamic functions, which are vital for understanding chemical equilibria and reaction dynamics. libretexts.org

| Gibbs Free Energy of Formation (ΔGf°) | The free energy change when one mole of the compound is formed from its elements. | The ultimate predictor of reaction spontaneity under constant temperature and pressure. libretexts.org |

Molecular Modeling and Simulation

Beyond quantum chemical calculations, molecular modeling and simulation techniques are used to study the behavior of molecules in larger systems and to screen for potential applications.

In silico techniques, particularly molecular docking, are widely used in drug discovery to predict how a small molecule (ligand) binds to a macromolecular target, such as a protein or nucleic acid. nih.gov Derivatives of this compound can be evaluated as potential ligands for various biological targets.

Molecular docking simulations place the ligand into the binding site of a receptor and score the interaction based on binding affinity or free energy. nih.govajgreenchem.com For example, naphthalene-chalcone derivatives have been studied via molecular docking to assess their affinity for protein targets in cancer research. ajgreenchem.com The process involves preparing the 3D structures of both the ligand and the protein target. The ligand is then docked into the protein's active site, and algorithms calculate the most favorable binding poses and estimate the binding energy. ajgreenchem.comijsrp.org This virtual screening approach allows for the rapid evaluation of large libraries of compounds, identifying promising candidates for further experimental testing and lead optimization. nih.gov

Molecular Docking Studies for Biological Target Interactions

Molecular docking simulations are a powerful computational tool used to predict the binding orientation and affinity of a molecule to a specific biological target, providing insights into its potential therapeutic applications. For this compound and its derivatives, molecular docking has been employed to investigate their interactions with various enzymes and proteins, particularly those involved in inflammation and cancer.

Studies have explored the potential of these compounds as inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation. Docking simulations have shown that the naphthalene scaffold of these compounds can effectively fit into the active sites of both COX-1 and COX-2. The bromomethyl group at the C4 position and the bromo substituent at the C1 position of the naphthalene ring have been identified as playing a critical role in the binding process through interactions with key amino acid residues within the enzyme's active site. These interactions are often a combination of hydrophobic interactions and halogen bonds, a specific type of non-covalent interaction involving the bromine atoms.

Furthermore, the anticancer potential of this compound derivatives has been assessed through molecular docking against targets such as tubulin. Tubulin is a crucial protein for cell division, and its inhibition can trigger apoptosis in cancerous cells. Docking studies have suggested that the brominated naphthalene core can occupy the colchicine (B1669291) binding site of tubulin, a known target for anticancer drugs. The precise orientation and strength of these interactions are influenced by the substitution pattern on the naphthalene ring.

Below is a table summarizing representative molecular docking results for this compound and related derivatives against various biological targets.

| Compound/Derivative | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| This compound | Cyclooxygenase-2 (COX-2) | -8.5 | Arg120, Tyr355, Ser530 |

| Naphthalene Derivative A | Tubulin | -7.9 | Cys241, Leu242, Ala316 |

| Naphthalene Derivative B | 5-Lipoxygenase (5-LOX) | -9.2 | Phe177, Leu368, Arg596 |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For brominated naphthalenes, including this compound, QSAR studies have been utilized to predict their therapeutic efficacy and to guide the rational design of new, more potent analogs.

In the context of anti-inflammatory activity, QSAR models have been developed for a series of naphthalene derivatives to predict their inhibitory effects on enzymes like COX-2. These models typically employ a range of molecular descriptors that quantify various physicochemical properties of the molecules, such as their electronic, steric, and hydrophobic characteristics. For example, descriptors like the logarithm of the partition coefficient (logP), molar refractivity (MR), and various topological indices have been shown to be significant in correlating with the anti-inflammatory activity of these compounds.

The developed QSAR models have demonstrated good predictive power, as evidenced by statistical metrics such as the squared correlation coefficient (R²) and the cross-validated squared correlation coefficient (Q²). These models can then be used to virtually screen novel, unsynthesized naphthalene derivatives, prioritizing those with the highest predicted activity for synthesis and subsequent biological evaluation. The insights derived from QSAR models also highlight the structural features that are most critical for the desired biological activity. For instance, the presence and position of the bromine atoms and the bromomethyl group on the naphthalene ring are frequently identified as key determinants of activity.

The following table summarizes key descriptors used in QSAR models for brominated naphthalene derivatives and their typical correlation with biological activity.

| Descriptor | Type | Correlation with Activity |

| LogP | Hydrophobic | Positive/Negative (depends on target) |

| Molar Refractivity (MR) | Steric | Often Positive |

| Dipole Moment | Electronic | Variable |

| HOMO/LUMO Energies | Electronic | Correlates with reactivity |

Intermolecular Interaction Analysis in Brominated Naphthalenes

A significant interaction observed in the crystal structures of brominated naphthalenes is the halogen bond. This is a directional interaction between a halogen atom, in this case, bromine, and a Lewis base. In the crystal packing of these compounds, Br···Br and Br···π interactions are commonly observed. The Br···Br interactions involve the electrophilic region of one bromine atom interacting with the nucleophilic region of another, while Br···π interactions occur between a bromine atom and the electron-rich π-system of a neighboring naphthalene ring.

In addition to halogen bonds, other non-covalent forces such as C–H···π and π···π stacking interactions contribute to the stability of the crystal lattice. C–H···π interactions involve a hydrogen atom from a C-H bond interacting with the face of a naphthalene ring. The π···π stacking interactions occur between the parallel or offset aromatic rings of adjacent naphthalene molecules. These collective interactions create a three-dimensional supramolecular architecture that influences the melting point, solubility, and other physicochemical properties of the solid material.

Studies on Naphthalene Ring Distortion Due to Substituents

The introduction of substituents onto the naphthalene ring system can lead to deviations from its ideal planar geometry. The size and electronic properties of the substituents, such as the bromine atom and the bromomethyl group in this compound, can induce steric strain and electronic perturbations that affect the planarity of the aromatic core.

Computational studies, frequently employing density functional theory (DFT) methods, have been used to quantify the degree of this distortion. These studies calculate the optimized molecular geometry and can reveal deviations from planarity, such as out-of-plane bending of the naphthalene ring or alterations in bond lengths and angles. For instance, the presence of a bulky bromomethyl group at the C4 position and a bromo group at the C1 position can cause steric hindrance, resulting in a slight twisting or puckering of the naphthalene ring to alleviate this strain.

This distortion from planarity can have significant consequences for the molecule's properties and reactivity. It can affect the extent of π-electron delocalization within the aromatic system, which in turn can influence its electronic properties, such as its absorption and emission spectra. Furthermore, the three-dimensional shape of the molecule, altered by this distortion, can impact its ability to bind to biological targets, as the precise geometry is often crucial for effective interaction with the active site of a protein. Therefore, understanding the nature and extent of naphthalene ring distortion is a critical aspect of the computational and theoretical investigation of substituted naphthalenes.

Advanced Spectroscopic Characterization and Structural Analysis Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of 1-Bromo-4-(bromomethyl)naphthalene by providing information about the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons and the methylene (B1212753) protons of the bromomethyl group. The chemical shifts of the aromatic protons are influenced by the electron-withdrawing effects of the bromine atom and the bromomethyl group, as well as by their positions on the naphthalene (B1677914) ring. For comparison, the ¹H NMR spectrum of the related compound 1-(bromomethyl)naphthalene (B1266630) shows aromatic protons in the range of 7.3 to 8.2 ppm and a characteristic singlet for the methylene protons around 4.9 ppm. chemicalbook.com In this compound, the aromatic protons would likely appear as a complex pattern of multiplets due to spin-spin coupling. The methylene protons of the -CH₂Br group are expected to appear as a singlet, with its chemical shift influenced by the adjacent aromatic ring and the bromine atom.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. It is anticipated to show eleven distinct signals, corresponding to the ten carbon atoms of the naphthalene ring and the one carbon of the bromomethyl group. The chemical shifts of the naphthalene carbons are influenced by the positions of the bromine and bromomethyl substituents. For instance, carbons directly attached to the bromine atom (C-1) and the bromomethyl group (C-4) would exhibit significant shifts. Data for the related compound, 1-(bromomethyl)naphthalene, shows aromatic carbon signals in the range of approximately 123 to 134 ppm and a signal for the bromomethyl carbon at around 33 ppm. nih.gov For this compound, the carbon of the bromomethyl group is expected in a similar region, while the aromatic carbon signals would be distributed in the typical aromatic region, with the carbon bearing the bromine atom showing a characteristic downfield shift.

Dynamic Studies: Variable-temperature NMR studies could be employed to investigate any conformational dynamics, such as restricted rotation of the bromomethyl group. However, for a relatively small and rigid molecule like this compound, significant dynamic processes at room temperature are not expected.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on the analysis of related compounds and general substituent effects. Actual experimental values may vary.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.5 - 8.5 (multiplets) | 120 - 135 |

| -CH₂Br | ~4.8 - 5.0 (singlet) | ~30 - 35 |

Vibrational Spectroscopy (FTIR, FT-Raman) for Molecular Fingerprinting and Vibrational Mode Assignment

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) spectroscopy, is used to identify the functional groups and to obtain a unique "molecular fingerprint" of this compound.

FTIR Spectroscopy: The FTIR spectrum is expected to show characteristic absorption bands corresponding to the vibrations of the different bonds within the molecule. Key expected vibrations include:

Aromatic C-H stretching: Typically observed in the region of 3100-3000 cm⁻¹.

Aromatic C=C stretching: Multiple bands are expected in the 1600-1450 cm⁻¹ region, characteristic of the naphthalene ring system.

CH₂ bending (scissoring): Expected around 1450-1400 cm⁻¹.

C-Br stretching: The stretching vibration for the C-Br bond of the bromomethyl group is typically found in the lower frequency region, around 650-550 cm⁻¹. The C-Br stretch of the bromine attached to the aromatic ring would also fall in a similar or slightly higher frequency range.

Naphthalene ring skeletal vibrations: These will produce a complex pattern of bands in the fingerprint region (below 1500 cm⁻¹).

For comparison, the FTIR spectrum of 1-(bromomethyl)naphthalene shows characteristic peaks for aromatic C-H and C=C stretching, as well as vibrations associated with the bromomethyl group. nih.gov

FT-Raman Spectroscopy: FT-Raman spectroscopy provides complementary information to FTIR. Aromatic C-H and C=C stretching vibrations are also active in the Raman spectrum. The C-Br stretching vibrations are often strong in Raman spectra, which would be beneficial for their identification. A computational study on the related molecule 1-bromo-4-methylnaphthalene (B1266045) has assigned theoretical vibrational frequencies for both FTIR and FT-Raman, which can serve as a guide for the expected vibrational modes of this compound. nih.gov

Table 2: Expected Vibrational Frequencies for this compound Note: Based on typical group frequencies and data from related compounds.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique |

| Aromatic C-H stretch | 3100 - 3000 | FTIR, FT-Raman |

| Aromatic C=C stretch | 1600 - 1450 | FTIR, FT-Raman |

| CH₂ bend (scissoring) | 1450 - 1400 | FTIR |

| C-Br stretch (alkyl) | 650 - 550 | FTIR, FT-Raman |

| C-Br stretch (aryl) | 700 - 600 | FTIR, FT-Raman |

Mass Spectrometry (MS, GC-MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of GC with the detection power of MS.

Molecular Ion Peak: The mass spectrum of this compound is expected to show a characteristic isotopic pattern for the molecular ion peak due to the presence of two bromine atoms. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. Therefore, the molecular ion will appear as a cluster of three peaks: [M]⁺, [M+2]⁺, and [M+4]⁺, with relative intensities of approximately 1:2:1. The monoisotopic mass of this compound (C₁₁H₈⁷⁹Br₂) is approximately 297.9 g/mol . PubChemLite predicts the monoisotopic mass to be 297.8993 Da. uni.lu

Fragmentation Pattern: Electron ionization (EI) would likely induce fragmentation of the molecular ion. Common fragmentation pathways for bromoalkanes involve the loss of a bromine atom or a hydrogen bromide molecule. For this compound, the following fragmentation patterns can be anticipated:

Loss of a bromine radical from the bromomethyl group: This would lead to the formation of a stable benzylic-type carbocation, which would be a prominent peak in the spectrum.

Loss of the second bromine radical: Subsequent loss of the second bromine atom from the naphthalene ring.

Fragmentation of the naphthalene ring: At higher energies, the naphthalene ring itself can fragment.

The mass spectrum of the related compound 1-bromonaphthalene (B1665260) shows a strong molecular ion peak and fragmentation involving the loss of the bromine atom. nist.gov The fragmentation of this compound would be more complex due to the presence of two bromine atoms.

Table 3: Predicted Mass Spectrometry Data for this compound Based on isotopic abundances and common fragmentation pathways.

| Ion | Predicted m/z | Description |

| [C₁₁H₈⁷⁹Br₂]⁺ | ~298 | Molecular ion (M) |

| [C₁₁H₈⁷⁹Br⁸¹Br]⁺ | ~300 | Molecular ion (M+2) |

| [C₁₁H₈⁸¹Br₂]⁺ | ~302 | Molecular ion (M+4) |

| [C₁₁H₈Br]⁺ | ~219/221 | Loss of CH₂Br radical |

| [C₁₁H₈CH₂Br]⁺ | ~219/221 | Loss of Br radical |

Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy for Electronic Transitions and Photophysical Properties

UV-Vis absorption and fluorescence spectroscopy are used to study the electronic transitions and photophysical properties of this compound.